![molecular formula C11H8BrNO2 B1439113 6-Bromo-4-Methylquinoline-3-carboxylic acid CAS No. 1095010-36-8](/img/structure/B1439113.png)
6-Bromo-4-Methylquinoline-3-carboxylic acid
Overview
Description
6-Bromo-4-Methylquinoline-3-carboxylic acid is a unique chemical compound with the empirical formula C11H8BrNO2 . It has a molecular weight of 266.09 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 6-Bromo-4-Methylquinoline-3-carboxylic acid isCc1c(cnc2ccc(Br)cc12)C(O)=O
. This indicates that the compound contains a bromine atom attached to the 6th carbon of the quinoline ring, a methyl group attached to the 4th carbon, and a carboxylic acid group attached to the 3rd carbon .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methodology : 6-Bromo-4-Methylquinoline-3-carboxylic acid can be synthesized through various chemical reactions. For example, studies have demonstrated the synthesis of related quinoline compounds through the Skraup reaction and the Rosenmund-von Braun reaction (Gracheva & Tochilkin, 1980).
Photolabile Protecting Groups : Brominated hydroxyquinolines, similar in structure to 6-Bromo-4-Methylquinoline-3-carboxylic acid, have been used as photolabile protecting groups in biological studies. These compounds demonstrate high efficiency in single photon quantum efficiency and multiphoton-induced photolysis, making them useful in biological messenger studies (Fedoryak & Dore, 2002).
Quinolone Analogs : Quinolone analogs, including those derived from 6-Bromo-4-Methylquinoline-3-carboxylic acid, have been synthesized for various applications, demonstrating the versatility of these compounds in chemical synthesis (Kurasawa et al., 2014).
Biological and Medicinal Research
Antibacterial Agents : 6-Bromo-4-Methylquinoline-3-carboxylic acid derivatives have been explored as novel antibacterial agents. Some studies have synthesized novel quinolones from similar compounds that showed promising antibacterial activity, suggesting potential therapeutic applications (Hong et al., 1997).
Antimicrobial Activity : Compounds derived from 6-Bromo-4-Methylquinoline-3-carboxylic acid have been tested for their antimicrobial properties, with some derivatives showing significant activities, indicating the potential for developing new antimicrobial drugs (Sahu et al., 2008).
Fluorescent Brightening Agents : Derivatives of 6-Bromo-4-Methylquinoline-3-carboxylic acid have been studied for their potential use as fluorescent brightening agents, highlighting the diverse applications of these compounds beyond just medicinal chemistry (Rangnekar & Shenoy, 1987).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-methylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZOKLNGXQIFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653673 | |
Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-Methylquinoline-3-carboxylic acid | |
CAS RN |
1095010-36-8 | |
Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1095010-36-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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